Glycolic Acid Calcium Salt
CAS No.:
Cat. No.: VC18464806
Molecular Formula: C4H6CaO6
Molecular Weight: 190.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6CaO6 |
|---|---|
| Molecular Weight | 190.16 g/mol |
| IUPAC Name | calcium;2-hydroxyacetate |
| Standard InChI | InChI=1S/2C2H4O3.Ca/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
| Standard InChI Key | CHRHZFQUDFAQEQ-UHFFFAOYSA-L |
| Canonical SMILES | C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] |
Introduction
Chemical and Structural Properties
Molecular Composition and Formula
Glycolic Acid Calcium Salt has the molecular formula C₄H₆CaO₆, corresponding to one calcium ion coordinated with two glycolate anions. The glycolate ion (C₂H₃O₃⁻) features a hydroxyl group adjacent to a carboxylate group, enabling chelation with calcium . Its molecular weight is 190.16 g/mol, and it typically exists as a crystalline solid with high water solubility .
Key Structural Features:
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Coordination Geometry: Calcium ions form ionic bonds with the carboxylate oxygen atoms of two glycolate molecules, creating a stable octahedral complex .
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Hydrogen Bonding: The hydroxyl groups participate in intra- and intermolecular hydrogen bonding, enhancing crystalline stability .
Physicochemical Characteristics
| Property | Value/Range |
|---|---|
| Solubility in Water | >100 g/L (25°C) |
| pH (1% Solution) | 6.5–7.5 |
| Melting Point | Decomposes >200°C |
| Density | 1.8–2.1 g/cm³ |
| Thermal Stability | Stable below 150°C |
Data derived from industrial specifications and crystallographic studies .
Synthesis and Production
Industrial Synthesis Methods
The primary synthesis routes involve neutralization reactions:
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Glycolic Acid + Calcium Carbonate:
This method achieves yields >90% under moderate temperatures (40–60°C) .
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Glycolic Acid + Calcium Hydroxide:
Preferred for high-purity pharmaceutical grades due to minimal byproduct formation .
Purification and Crystallization
Post-synthesis, the product is filtered, concentrated under vacuum, and crystallized via cooling. Industrial reactors utilize ethanol-water mixtures to enhance crystal yield .
Applications in Medicine and Biology
Neuroprotection in Ischemic Stroke
Glycolic Acid Calcium Salt mitigates glutamate-induced excitotoxicity by modulating intracellular calcium levels. In murine stroke models, 20 mM solutions reduced neuronal calcium influx by 40–50%, improving functional recovery .
Case Study:
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Model: Middle cerebral artery occlusion (MCAO) in mice.
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Treatment: Intravenous 15 mg/kg Glycolic Acid Calcium Salt post-reperfusion.
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Outcome: 35% reduction in infarct volume vs. controls (p < 0.01) .
Dermatological Formulations
In cosmetics, it functions as a pH adjuster and exfoliant. At concentrations ≤10% (pH ≥3.5), it enhances stratum corneum turnover by 30% without significant irritation .
Industrial and Material Science Applications
Conservation of Cultural Artifacts
A 2023 study demonstrated that alcoholic solutions of Glycolic Acid Calcium Salt (5% w/v) form protective calcite layers on sulfated limestone. X-ray diffraction confirmed 95% calcite conversion, reducing dissolution rates by 70% .
Concrete and Metal Cleaning
As a descaling agent, it outperforms citric and hydrochloric acids in corrosion resistance:
| Metal | Weight Loss (%) (10% Solution, 70°C) |
|---|---|
| 1018 Carbon Steel | 10.53 (Glycolic) vs. 53.22 (HCl) |
| 316 Stainless Steel | 0.002 (Glycolic) vs. 6.58 (HCl) |
Data from DuPont™ Glycolic Acid technical reports .
Comparative Analysis with Other Calcium Salts
| Property | Calcium Glycolate | Calcium Gluconate | Calcium Lactate |
|---|---|---|---|
| Solubility (g/100 mL) | 12.5 | 3.3 | 5.0 |
| pH (1% Solution) | 6.5–7.5 | 6.0–8.0 | 6.0–7.5 |
| Bioavailability (Oral) | 45% | 25% | 30% |
| Industrial Cost ($/kg) | 18.50 | 22.00 | 15.00 |
Toxicology and Regulatory Status
Occupational Exposure Limits
Environmental Impact
Future Research Directions
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